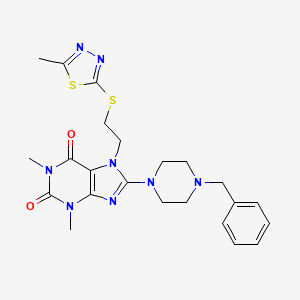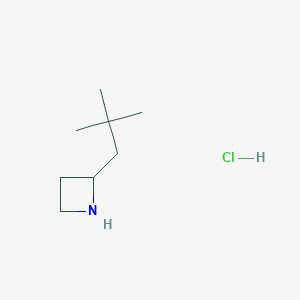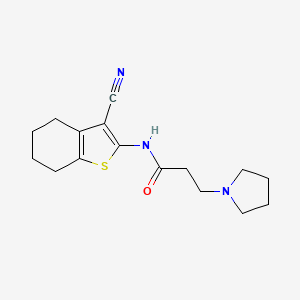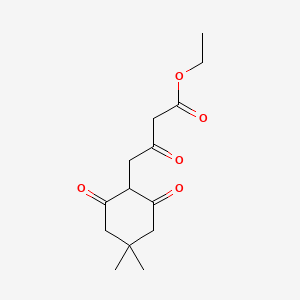![molecular formula C27H27FN4O2 B2486813 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1171404-75-3](/img/structure/B2486813.png)
1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that have attracted interest due to their potential applications in various fields, including medicinal chemistry. The structure includes a benzimidazole ring, which is known for its biological activity, linked to a piperazine moiety and a fluorophenoxy group. These components contribute to the compound's unique chemical and physical properties.
Synthesis Analysis
Synthesis involves complex organic reactions, where the benzimidazole and piperazine units are crucial intermediates. The use of click chemistry has been reported for synthesizing related compounds, indicating a potential method for creating this complex structure with good yield. The process might involve multiple steps, including the formation of the intermediate benzimidazole and piperazine components, followed by their subsequent coupling and modification to introduce the fluorophenoxy group (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure is typically confirmed through spectroscopic methods such as IR, NMR, and MS, alongside X-ray crystallography for precise determination. These techniques provide detailed insights into the compound's structure, including the arrangement of atoms, the confirmation of the piperazine ring, and the positioning of the benzimidazole and fluorophenoxy groups. The intermolecular interactions and the compound's conformation in the solid state can be analyzed using Hirshfeld surface analysis (Said et al., 2020).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities : A study by Gan, Fang, & Zhou (2010) focused on the synthesis of azole-containing piperazine derivatives, including compounds similar to the one . These compounds showed moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole.
Anti-HIV Activity : Research by Al-Masoudi, Al-Soud, De Clercq, & Pannecouque (2007) developed new derivatives for potential use as non-nucleoside reverse transcriptase inhibitors in HIV treatment. These compounds, related to the one , showed promise in inhibiting HIV-1 and HIV-2 activity.
Anti-inflammatory Activity : A study by Ahmed, Molvi, & Khan (2017) synthesized compounds similar to the one and evaluated them for anti-inflammatory activity. They showed significant in-vitro anti-inflammatory activity and moderate in-vivo activity in rat models.
Neuroprotective Activities : Research by Gao et al. (2022) on edaravone derivatives containing a benzylpiperazine moiety found that most compounds displayed neuroprotective activities in both in-vivo and in-vitro settings.
Anticancer Activity : Boddu et al. (2018) synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides and evaluated them for in-vitro anticancer activity against various human cancer cell lines. Certain compounds showed significant activity, with structure-activity relationships supported by molecular docking studies (Boddu et al., 2018).
Antimicrobial Activity : A study by Reddy & Reddy (2010) on novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed that some hybrids exhibited antimicrobial activity comparable to standard drugs like Streptomycin and Fluconazole.
Propriétés
IUPAC Name |
1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2/c28-22-10-4-7-13-25(22)34-20-27(33)31-16-14-30(15-17-31)19-26-29-23-11-5-6-12-24(23)32(26)18-21-8-2-1-3-9-21/h1-13H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABRSWUCLURTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)COC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)



![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)
![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)


![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)